Cytotoxic linear peptide IsCT precursor
Description
The IsCT peptide, first isolated from the scorpion Opisthacanthus madagascariensis, is a 13-amino acid linear peptide (MW: 1501.9 Da) with a C-terminal amidation critical for its bioactivity . It adopts an α-helical conformation in hydrophobic environments and exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, along with cytotoxic effects such as hemolysis and histamine release . Its short length and lack of disulfide bonds make it a model for studying peptide-lipid interactions .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ILGKIWKGIKSLF |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
| Peptide | Source | Length (AA) | Structure | Key Modifications |
|---|---|---|---|---|
| IsCT | O. madagascariensis | 13 | α-helix | C-terminal amidation |
| Hp1404 | Heterometrus petersii | 14 | α-helix | Cationic residues |
| Stigmurin | Tityus stigmurus | 23 | β-sheet/α-helix | Disulfide bonds (Cys residues) |
| Mucroporin | Lychas mucronatus | 17 | Linear α-helix | High cationic charge (+8) |
| AaeAP1/AaeAP2 | Androctonus aeneas | 15–17 | α-helix | Hydrophobic face optimization |
Key Findings :
Antimicrobial Activity vs. Cytotoxicity
| Peptide | MIC (μg/mL) | Hemolysis (% at 90 μM) | Therapeutic Index (HC50/MIC) |
|---|---|---|---|
| IsCT | 12–25 (Gram+), 6–12 (Gram–) | 86% | 4.83 |
| E7K-IsCT | 8–16 (Gram+), 4–8 (Gram–) | 48% | 15.34 |
| I9K-IsCT | 16–32 (Gram+), 8–16 (Gram–) | 0.4% | 41.60 |
| E7K,I9K-IsCT | 4–8 (Gram+), 2–4 (Gram–) | 0.14% | 166.11 |
| [L6,K11]-IsCT | 50 (E. coli), 100 (S. aureus) | <10% | N/A |
| Stigmurin | 2–8 (Gram+), 4–16 (Gram–) | 20% | 10.5 |
Key Findings :
- Substituting isoleucine at position 9 (I9K) reduces IsCT’s hemolysis by >99% while retaining antimicrobial activity, highlighting the role of hydrophobic face optimization .
- Double substitution (E7K,I9K) synergistically enhances antimicrobial potency (2–3× lower MIC) and reduces cytotoxicity, yielding a therapeutic index 34× higher than wild-type IsCT .
- [L6,K11]-IsCT, a derivative, shows stability under extreme pH and heat (121°C), making it suitable for industrial applications .
Mechanism of Action
- Membrane Permeabilization : IsCT disrupts microbial membranes via α-helix insertion, similar to Hp1404 and Mucroporin . However, analogs like I9K-IsCT translocate into bacterial cytoplasm to inhibit biomolecular synthesis without membrane lysis, reducing host cell toxicity .
- Structural Determinants : The leucine zipper-like sequence in IsCT (positions 9–13) mediates cytotoxicity, as seen in Marcin-18 homologs . Trp6 is critical for α-helix stability; its substitution with alanine abolishes activity .
Stability and Therapeutic Potential
- Thermal/pH Stability : [L6,K11]-IsCT retains activity after 30 min at 121°C and pH 2–11, outperforming natural IsCT and Stigmurin .
- In Vivo Efficacy : Marcin-18 homologs (related to IsCT-type peptides) show promise against antibiotic-resistant Staphylococcus aureus in murine models, with low toxicity .
Preparation Methods
Molecular Cloning and cDNA Library Construction
The initial step in preparing the IsCT precursor involves isolating the genetic material encoding the peptide. This is typically done by constructing a cDNA library from the venom gland or toxin-producing cells of the source organism, such as scorpions.
- Source Material : Venom glands are collected from scorpions (e.g., Chaerilus tricostatus), often after electrical stimulation to induce toxin secretion.
- RNA Extraction : Total RNA is extracted using reagents like TRIzol.
- mRNA Purification : Poly(A) mRNA is isolated using systems such as Poly(A) Tract mRNA isolation kits.
- cDNA Synthesis : Reverse transcription is performed to generate cDNA using kits like Superscript plasmid system.
- Cloning : cDNAs are cloned into plasmid vectors (e.g., pSPORT1) and transformed into Escherichia coli DH5α for propagation.
- Sequencing : Random clones are sequenced to identify peptide-encoding sequences and confirm the precursor structure.
This method allows the identification and isolation of the IsCT precursor gene sequence for further synthetic work.
Solid-Phase Peptide Synthesis (SPPS)
The mature IsCT peptide, derived from the precursor, is synthesized chemically by solid-phase peptide synthesis, which is the most common and reliable method for producing linear peptides.
- Peptide Assembly : The peptide chain is assembled stepwise on a solid resin support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
- C-Terminal Modification : Amidation at the C-terminus is often performed to enhance stability and bioactivity.
- Purification : The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
- Identification and Purity Assessment : Analytical RP-HPLC and mass spectrometry confirm the identity and purity (>95%) of the synthesized peptide.
This approach was successfully used for peptides similar to IsCT, such as ctriporin, indicating its applicability for IsCT precursor-derived peptides.
Secondary Structure Characterization
To ensure the peptide adopts the correct conformation related to its cytotoxic activity, secondary structure analysis is performed.
- Circular Dichroism (CD) Spectroscopy : CD spectra are recorded in various solvents including water and trifluoroethanol (TFE) mixtures (30% and 70%) to mimic membrane environments.
- Heliquest Analysis : Computational tools like Heliquest predict amphipathic α-helical structures.
- Interpretation : These analyses confirm the peptide’s α-helical content, which is crucial for its interaction with bacterial membranes and cytotoxic function.
Such characterization is integral to validating the synthetic peptide’s functional conformation.
Preparation of Peptide Formulations for Biological Testing
For biological assays, the synthetic peptide is prepared in suitable formulations.
- Ointment Preparation : Peptides can be formulated in hydroxypropylcellulose (0.5%) for topical applications at concentrations like 5 mg/mL.
- Inoculum Preparation : Bacterial strains are cultured and concentrated to prepare inocula for antimicrobial testing.
- Storage and Handling : Peptides are stored lyophilized or in solution under conditions that preserve activity.
These preparations enable the evaluation of cytotoxic and antimicrobial properties in vitro and in vivo.
Summary Table of Preparation Steps
| Step | Description | Key Techniques/Materials |
|---|---|---|
| 1. cDNA Library Construction | Extraction of RNA, mRNA purification, cDNA synthesis, cloning, and sequencing | TRIzol, Poly(A) isolation kit, Superscript kit, pSPORT1 plasmid, E. coli DH5α |
| 2. Peptide Synthesis | Solid-phase peptide synthesis with C-terminal amidation, purification by RP-HPLC | Fmoc-SPPS, RP-HPLC, Mass spectrometry |
| 3. Secondary Structure Analysis | Circular dichroism spectroscopy in aqueous and TFE environments, computational prediction | CD spectropolarimeter, Heliquest software |
| 4. Peptide Formulation | Preparation of ointment or solution for biological assays | Hydroxypropylcellulose, PBS, bacterial cultures |
Research Findings and Notes
- The solid-phase synthesis method ensures high purity and precise sequence control, critical for cytotoxic activity.
- Amidation at the C-terminus enhances peptide stability and mimics natural peptide termini.
- Secondary structure analysis confirms that the synthetic peptide adopts an α-helical conformation in membrane-like environments, essential for its bioactivity.
- The molecular cloning approach allows for the isolation of the full precursor sequence, facilitating recombinant expression or synthetic modification.
- Formulations like hydroxypropylcellulose ointments enable topical application in antimicrobial studies.
Q & A
Q. What steps validate conflicting reports on IsCT precursor’s immunomodulatory effects?
- Answer: Replicate experiments with standardized immune cell co-cultures (e.g., PBMCs + cancer cells). Use multiplex cytokine assays (Luminex) to quantify IL-6, TNF-α, and IFN-γ levels. Apply meta-analysis tools (e.g., RevMan) to aggregate published data and assess bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
